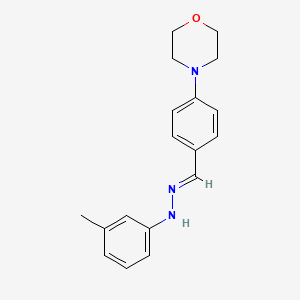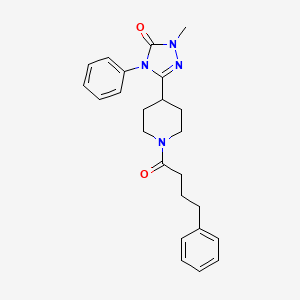![molecular formula C14H11ClFN3O B14950714 4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with 2-chloro-6-fluorobenzaldehyde in the presence of anhydrous ethanol. The reaction mixture is stirred at room temperature, followed by the addition of concentrated acetic acid and heating to 50°C for several hours. The solvent is then evaporated to obtain the crude product, which is further purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.
Medicine: Explored for its pharmacological properties, including anti-tuberculosis effects.
Industry: Utilized in the development of new materials and chemical sensors
作用機序
The mechanism of action of 4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular components, leading to the observed pharmacological effects .
類似化合物との比較
Similar Compounds
- 4-amino-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential pharmacological activities compared to similar compounds .
特性
分子式 |
C14H11ClFN3O |
|---|---|
分子量 |
291.71 g/mol |
IUPAC名 |
4-amino-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClFN3O/c15-12-2-1-3-13(16)11(12)8-18-19-14(20)9-4-6-10(17)7-5-9/h1-8H,17H2,(H,19,20)/b18-8+ |
InChIキー |
ABGMDKXZUJXLDO-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)N)F |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)

![N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
![N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
![N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate](/img/structure/B14950658.png)
![2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14950659.png)

![2,4-Dibromo-6-({(E)-2-[2-(1-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B14950669.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B14950676.png)
![1-[(4-methylbenzyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14950681.png)
![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)
